5-Fluoro PB-22 N-(2-fluoropentyl) isomer
Description
Quinolin-8-yl 1-(2-fluoropentyl)-1H-indole-3-carboxylate is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indole-3-carboxylate class. Its IUPAC name reflects a quinolin-8-yl ester group attached to the indole core, with a 2-fluoropentyl chain at the N1 position (Fig. 1). The molecular formula is C₂₃H₂₁FN₂O₂ (MW: 376.43 g/mol), and it is a positional isomer of 5F-PB-22 (fluorine at the 5th carbon of the pentyl chain) .
First identified in designer drug markets, this compound lacks approved medical or commercial applications . It is classified as a controlled substance in multiple jurisdictions, including China, due to its psychoactive effects and public health risks . Like other SCRAs, it mimics Δ⁹-tetrahydrocannabinol (THC) by binding to CB₁ and CB₂ receptors, but with higher potency and unpredictable toxicity .
Properties
CAS No. |
2365471-10-7 |
|---|---|
Molecular Formula |
C23H21FN2O2 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
quinolin-8-yl 1-(2-fluoropentyl)indole-3-carboxylate |
InChI |
InChI=1S/C23H21FN2O2/c1-2-7-17(24)14-26-15-19(18-10-3-4-11-20(18)26)23(27)28-21-12-5-8-16-9-6-13-25-22(16)21/h3-6,8-13,15,17H,2,7,14H2,1H3 |
InChI Key |
UICLYSQZTBGUIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=C3N=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of quinolin-8-yl 1-(2-fluoropentyl)-1H-indole-3-carboxylate typically involves several key steps conducted in laboratory settings. Based on synthetic routes for similar compounds, the preparation generally follows a multi-step process involving:
- Synthesis of the key intermediate 1-(2-fluoropentyl)-1H-indole-3-carboxylic acid
- Subsequent esterification with 8-hydroxyquinoline to form the target compound
Detailed Preparation Methods
Synthesis of the Indole-3-carboxylic Acid Intermediate
The preparation of 1-(2-fluoropentyl)-1H-indole-3-carboxylic acid follows a synthetic pathway similar to that used for related fluoropentyl-indole compounds. Based on documented procedures for analogous compounds, this typically involves:
N-Alkylation of Indole
The first step involves the N-alkylation of indole with an appropriate 2-fluoropentyl alkylating agent:
Indole + 1-bromo-2-fluoropentane → 1-(2-fluoropentyl)-1H-indole
This reaction requires a base such as potassium carbonate to deprotonate the indole nitrogen, facilitating nucleophilic substitution. For similar compounds, this reaction is typically conducted in aprotic solvents like dimethylformamide (DMF).
Functionalization at the 3-Position
Following N-alkylation, the 3-position of the indole requires functionalization to introduce the carboxylic acid group. Based on synthetic routes used for similar compounds like 5F-PB-22, this process can involve:
- Acylation with trifluoroacetic acid anhydride
- Subsequent hydrolysis of the corresponding trifluoromethyl ketone
The documented synthesis of similar compounds achieved this conversion with 88% overall yield through this approach.
Esterification with 8-Hydroxyquinoline
The final stage involves the esterification of 1-(2-fluoropentyl)-1H-indole-3-carboxylic acid with 8-hydroxyquinoline:
1-(2-fluoropentyl)-1H-indole-3-carboxylic acid + 8-hydroxyquinoline → quinolin-8-yl 1-(2-fluoropentyl)-1H-indole-3-carboxylate
For similar compounds like 5F-PB-22, this esterification step has been reported to achieve yields of approximately 91%. The reaction typically requires:
- Coupling reagents to activate the carboxylic acid
- Carefully controlled reaction conditions
- Purification techniques to obtain the final product
Reaction Conditions Optimization
Temperature and pH Effects
The optimization of reaction conditions is crucial for maximizing yield and purity in the synthesis of quinolin-8-yl 1-(2-fluoropentyl)-1H-indole-3-carboxylate. Key parameters include:
- Temperature control: Different steps require specific temperature ranges to ensure optimal reactivity while minimizing side reactions
- pH regulation: Particularly important during the hydrolysis step and final esterification reaction
- Reaction time: Balancing complete conversion against potential decomposition of intermediates or products
Solvent Selection
The choice of solvent significantly impacts reaction efficiency and product purity. For the synthesis of quinolin-8-yl 1-(2-fluoropentyl)-1H-indole-3-carboxylate, the following considerations apply:
Table 1: Solvent Selection for Key Synthetic Steps
Notably, during analytical procedures, acetonitrile is preferred over methanol for analyzing these compounds, as methanol can cause transesterification reactions leading to analytical artifacts during GC-MS analysis.
Catalyst Utilization
Various catalysts can be employed to enhance reaction rates and selectivity:
- For N-alkylation: Bases such as potassium carbonate or sodium hydride serve as proton acceptors
- For esterification: Coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) activate the carboxylic acid
- Catalytic DMAP (4-dimethylaminopyridine) may accelerate the esterification reaction
Large-Scale Production Considerations
For industrial or larger-scale production of quinolin-8-yl 1-(2-fluoropentyl)-1H-indole-3-carboxylate, several considerations become important:
Continuous Flow Chemistry
Continuous flow chemistry techniques may be employed for more efficient large-scale production. These offer several advantages:
- Better control of reaction parameters
- Improved heat transfer
- Enhanced mixing
- Reduced reaction times
- Safer handling of potentially hazardous intermediates
Purification Techniques
The purification strategy significantly impacts final product quality and yield:
Table 2: Purification Approaches for Production Scale
| Purification Method | Advantages | Limitations |
|---|---|---|
| Column Chromatography | High purity, separation of closely related compounds | Solvent-intensive, challenging to scale |
| Recrystallization | Economical, scalable | May sacrifice yield for purity |
| Extraction | Efficient for intermediate purification | May not achieve highest purity alone |
| Automated Systems | Reproducible, reduced labor | Higher capital investment |
Analytical Considerations During Synthesis
Solvent Selection for Analysis
When analyzing quinolinyl-substituted 1H-indole-3-carboxylates, significant analytical challenges can arise:
- Compounds with (1H-indole)-3-carboxylate moieties tend to undergo transesterification reactions in the presence of methanol or ethanol during GC-MS analysis
- These reactions occur in the injection port of the GC instrument, leading to analytical artifacts
- For the analysis of similar compounds like 5F-PB-22, researchers observed the formation of methyl ester (methyl 1-(5-fluoropentyl)-(1H-indole)-3-carboxylate) and 8-hydroxyquinoline when methanol was used as solvent
- Acetonitrile is recommended as an extraction and analysis solvent to avoid these issues and achieve higher sensitivity for the target molecule
Structural Verification
Verification of the structure of quinolin-8-yl 1-(2-fluoropentyl)-1H-indole-3-carboxylate requires multiple analytical techniques:
- Mass spectrometry can distinguish between similar compounds based on exact mass measurements
- For example, NM2201 (naphthalen-1-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) and AM2201 8-quinolinyl carboxamide can be differentiated by their monoisotopic masses of 375.1635 g/mol and 375.1747 g/mol, respectively
- FTIR spectroscopy provides distinctive spectral features for confirming structural elements
- NMR spectroscopy confirms the connectivity and substitution patterns
Comparison with Similar Compounds
Understanding the structural similarities and differences between quinolin-8-yl 1-(2-fluoropentyl)-1H-indole-3-carboxylate and related compounds provides valuable insights for synthesis optimization.
Table 3: Comparison with Structurally Related Compounds
The synthesis of 5F-PB-22, which differs from our target compound only in the position of the fluorine atom, has been reported to proceed with an overall yield of 88% for the preparation of the acid intermediate, followed by 91% yield for the esterification step.
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl1-(2-fluoropentyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-yl1-(2-fluoropentyl)-1H-indole-3-carboxylic acid.
Reduction: Reduction reactions can convert the carboxylate ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the indole or quinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinolin-8-yl1-(2-fluoropentyl)-1H-indole-3-carboxylic acid.
Reduction: Quinolin-8-yl1-(2-fluoropentyl)-1H-indole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Quinolin-8-yl1-(2-fluoropentyl)-1H-indole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of synthetic cannabinoids.
Biology: Investigated for its interactions with cannabinoid receptors and potential effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as pain management and anti-inflammatory effects.
Industry: Used in the development of new synthetic cannabinoids for research and potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of quinolin-8-yl1-(2-fluoropentyl)-1H-indole-3-carboxylate involves its interaction with cannabinoid receptors, particularly CB1 and CB2 receptors. Upon binding to these receptors, the compound can modulate various signaling pathways, leading to effects such as analgesia, anti-inflammation, and modulation of neurotransmitter release. The specific molecular targets and pathways involved may vary depending on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Aromatic Substituents : FUB-PB-22’s 4-fluorobenzyl group enhances lipophilicity and CB₁ binding, making it ~10× more potent than THC in animal models .
Bulkier Groups : NM2201’s naphthalenyl ester reduces receptor affinity but increases detection challenges due to unique metabolites .
Positional Isomerism and Metabolic Stability
The target compound’s 2-fluoropentyl chain distinguishes it from 5F-PB-22 (Fig. 2). Fluorine at the 2nd carbon may hinder cytochrome P450 (CYP)-mediated ω-hydroxylation, a primary metabolic pathway for SCRAs . In contrast, 5F-PB-22 undergoes rapid ω-hydroxylation to form polar metabolites detectable in urine . This structural variation complicates forensic screening, as standard immunoassays may fail to differentiate isomers .
Receptor Binding and Toxicity
- PB-22 and 5F-PB-22 : Full CB₁ agonists with EC₅₀ values of 0.5–1.0 nM, causing severe neurotoxicity (seizures, psychosis) .
- FUB-PB-22 : Higher CB₁ efficacy (EC₅₀: 0.1 nM) linked to cardiotoxicity and hyperemesis .
- BB-22 : Moderate affinity but prolonged action due to cyclohexylmethyl’s steric bulk .
The target compound’s 2-fluoropentyl group likely balances lipophilicity and metabolic resistance, but its toxicity profile remains uncharacterized.
Legal and Analytical Considerations
Biological Activity
Quinolin-8-yl 1-(2-fluoropentyl)-1H-indole-3-carboxylate is a synthetic cannabinoid that has garnered attention in pharmacological research due to its significant biological activity, particularly as an agonist of cannabinoid receptors. This compound is part of a broader class of novel psychoactive substances (NPS) that mimic the effects of natural cannabinoids, such as THC, by interacting with the endocannabinoid system.
Chemical Structure and Properties
The molecular formula for quinolin-8-yl 1-(2-fluoropentyl)-1H-indole-3-carboxylate is with a molar mass of approximately 377.41 g/mol. Its structure includes a quinoline moiety, an indole carboxylate group, and a fluorinated pentyl chain, which contribute to its unique pharmacological profile.
Quinolin-8-yl 1-(2-fluoropentyl)-1H-indole-3-carboxylate primarily functions as an agonist at cannabinoid receptors CB1 and CB2. The binding affinity to these receptors modulates various physiological processes, including:
- Signal Transduction : Activation of cannabinoid receptors influences intracellular signaling pathways, leading to changes in gene expression and metabolic processes.
- Psychoactive Effects : Similar compounds have been shown to produce effects akin to those of THC, including euphoria, relaxation, and altered perception .
Biological Activity and Therapeutic Potential
Research indicates that quinolin-8-yl 1-(2-fluoropentyl)-1H-indole-3-carboxylate exhibits potential therapeutic applications in areas such as:
- Pain Management : Its analgesic properties may offer new avenues for treating chronic pain conditions.
- Anxiety Disorders : By modulating anxiety-related pathways in the brain, this compound could be explored for therapeutic use in anxiety management.
Comparative Analysis with Similar Compounds
To better understand its biological activity, quinolin-8-yl 1-(2-fluoropentyl)-1H-indole-3-carboxylate can be compared to other synthetic cannabinoids:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| JWH 018 | Similar core structure | Different functional groups leading to varied effects |
| AB-FUBINACA | Contains a fluorobenzene substituent | Potent CB receptor activity with distinct metabolic pathways |
| CP 47,497 | Hydroxylated cyclohexane structure | Known for its high potency and different receptor interactions |
Case Studies and Research Findings
Several studies have documented the effects and metabolism of quinolin-8-yl 1-(2-fluoropentyl)-1H-indole-3-carboxylate:
- Metabolic Pathways : Research has elucidated the metabolic pathways involved in the breakdown of this compound, highlighting enzyme systems responsible for its metabolism. These findings are crucial for understanding its pharmacokinetics and potential toxicological effects .
- Toxicological Implications : The compound's psychoactive effects raise concerns regarding its safety profile. Studies have indicated that synthetic cannabinoids can lead to adverse health effects, including increased heart rate, anxiety, and psychosis in some users .
- Prevalence Studies : Surveys conducted among populations using herbal products have shown that synthetic cannabinoids like quinolin-8-yl 1-(2-fluoropentyl)-1H-indole-3-carboxylate are prevalent and often co-exist with other substances, complicating the understanding of their individual effects .
Q & A
Q. What analytical techniques are recommended for differentiating structural isomers of quinolin-8-yl 1-(2-fluoropentyl)-1H-indole-3-carboxylate?
Methodological Answer: Gas chromatography (GC) and liquid chromatography with photodiode array (LC-PDA) or mass spectrometry (LC-MS) are critical for isomer differentiation. GC separates isomers based on retention times influenced by molecular compactness; for example, Group A isomers (compact structures with closer substituents) exhibit shorter retention times compared to Group B isomers (extended structures) . LC-PDA/MS further resolves isomers using UV/vis spectra and fragmentation patterns. Conformational analysis via molecular modeling (e.g., MMFF94 force field) validates structural hypotheses by comparing energy-minimized geometries .
Q. How is the compound synthesized, and what are the key challenges in ensuring purity?
Methodological Answer: Synthesis typically involves coupling the quinolin-8-yl moiety with a fluoropentyl-substituted indole-3-carboxylic acid via esterification. Challenges include controlling regioselectivity (avoiding isoquinolinyl byproducts) and minimizing residual solvents. Purification requires column chromatography followed by recrystallization, with purity verified via GC-MS and nuclear magnetic resonance (NMR) spectroscopy .
Q. What are the primary physicochemical properties influencing its stability and storage?
Methodological Answer: The compound is sensitive to light and humidity due to its ester and fluorinated alkyl groups. Storage at room temperature in amber glass under inert gas (e.g., argon) is recommended. Degradation products can be monitored using high-performance liquid chromatography (HPLC) with UV detection at 254 nm .
Advanced Research Questions
Q. How do structural modifications (e.g., fluoropentyl chain position) affect pharmacological activity?
Methodological Answer: The fluoropentyl chain's position (e.g., 2- vs. 5-fluoro) alters receptor binding affinity. Computational docking studies (e.g., using AutoDock Vina) predict interactions with cannabinoid receptors (CB1/CB2). In vitro assays, such as competitive binding with [³H]CP-55,940, quantify potency differences. For instance, 5-fluoro analogs (e.g., 5F-PB-22) show higher CB1 affinity than 2-fluoro derivatives due to enhanced lipophilicity .
Q. What strategies resolve contradictions in retention time data across analytical platforms?
Methodological Answer: Discrepancies arise from column chemistry (e.g., polar vs. non-polar stationary phases) and mobile phase composition. Cross-validation using orthogonal methods (GC-MS vs. LC-TOF-MS) and internal standards (e.g., deuterated analogs) improves reliability. For example, Group A isomers (compact) may co-elute on GC but separate on LC-PDA due to chromophore differences .
Q. How can metabolic pathways be elucidated, and what are the major Phase I/II metabolites?
Methodological Answer: Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via LC-high-resolution MS (LC-HRMS). Phase I metabolism typically involves hydroxylation at the fluoropentyl chain or quinoline ring, while Phase II produces glucuronide conjugates. Isotopic labeling (e.g., ¹⁸O-water) confirms hydrolysis pathways .
Q. What regulatory considerations impact its use in in vivo studies?
Methodological Answer: The compound is classified as a Schedule I controlled substance in the U.S. under the Controlled Substances Act (21 CFR §1308). Researchers must obtain DEA licensure for procurement and adhere to strict inventory reporting. Analog-specific regulations (e.g., Federal Analogue Act) apply to structural variants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
